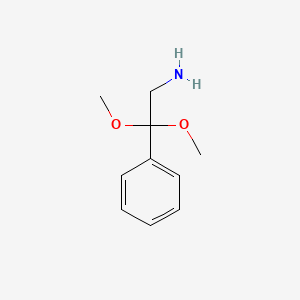

2,2-Dimethoxy-2-phenylethan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

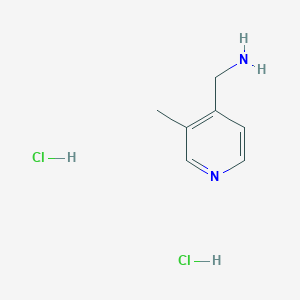

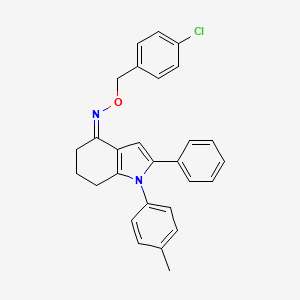

“2,2-Dimethoxy-2-phenylethan-1-amine” is a chemical compound with the molecular formula C10H15NO2 . It has a molecular weight of 181.23 g/mol . The IUPAC name for this compound is 2,2-dimethoxy-2-phenylethanamine .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H15NO2/c1-12-10(8-11,13-2)9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3 . This indicates that the molecule consists of a phenyl group (C6H5-) attached to a 2,2-dimethoxyethanamine group (C4H11NO2).Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s important to note that similar compounds, such as 2-phenethylamines, have been studied extensively in medicinal chemistry . These compounds are involved in key therapeutic targets and have been used in the synthesis of various bioactive compounds .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Toughening of Epoxy Networks

One application involves the use of poly(2,6-dimethyl-1,4-phenylene ether) as a toughening agent for epoxy/ionic liquid networks, where phosphonium ionic liquids combined with phosphinate and phosphate counteranions are used as curing agents. This approach enhances the thermal stability and hydrophobic character of the epoxy networks, highlighting the role of the chemical structure in improving material properties (Nguyen et al., 2017).

Crystal Structures and Reactivity

Another study focuses on the crystal structures and reactivity of aroxyalkylaminoalcohol derivatives, demonstrating the influence of protonation on geometry and how it affects the molecular linker between aromatic rings. This research provides insights into the structural dynamics and potential applications of such compounds in various fields (Nitek et al., 2022).

Polymer Synthesis and Properties

Research on the synthesis of polyphenylenevinylene with triarylamine pendant groups illustrates the potential for creating high-spin organic polymers with exceptional stability and solubility. These materials have implications for electronic and photonic applications, showcasing the versatility of incorporating specific functional groups into polymers (Kurata et al., 2007).

Applications in Catalysis

The development of heterogeneous complexes for ethylene and propylene oligomerization presents another application, where the chemical structure facilitates the synthesis of catalysts with enhanced performance. This research underscores the importance of molecular design in catalytic processes (Rossetto et al., 2015).

Photopolymerization for Dental Restorations

In the field of biomaterials, the synthesis of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine for dental resin mixtures demonstrates the potential for creating more efficient and robust dental restorative materials. This approach aims to enhance the physical and mechanical properties of dental resins, reflecting the broader applicability of the chemical structure in medical materials science (Nie & Bowman, 2002).

Orientations Futures

While specific future directions for “2,2-Dimethoxy-2-phenylethan-1-amine” are not available, it’s worth noting that similar compounds, such as 2-phenethylamines, are currently gaining relevance in medicinal chemistry due to their unique properties . This suggests that “this compound” and similar compounds may have potential applications in the development of new therapeutic agents.

Mécanisme D'action

Target of Action

It is structurally similar to phenethylamine , which is known to bind to trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .

Mode of Action

Based on its structural similarity to phenethylamine, it may interact with its targets by binding to taar1 and inhibiting vmat2, thereby regulating monoamine neurotransmission .

Biochemical Pathways

Phenethylamine, a structurally similar compound, is known to affect monoamine neurotransmission . It’s plausible that 2,2-Dimethoxy-2-phenylethan-1-amine may have similar effects.

Pharmacokinetics

Phenethylamine, a structurally similar compound, is primarily metabolized by mao-b and other enzymes . The half-life of phenethylamine is approximately 5-10 minutes for exogenous sources and about 30 seconds for endogenous sources . The compound is excreted via the kidneys .

Result of Action

Phenethylamine, a structurally similar compound, acts as a central nervous system stimulant in humans .

Propriétés

IUPAC Name |

2,2-dimethoxy-2-phenylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-12-10(8-11,13-2)9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHNHEMULPNHGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN)(C1=CC=CC=C1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87497-98-1 |

Source

|

| Record name | 2,2-dimethoxy-2-phenylethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2820307.png)

![2-[(3,4-Dimethoxybenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2820309.png)

![N-{2-[(anilinocarbonyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2820313.png)

![3-Benzyl-2-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2820319.png)

![4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B2820326.png)